molecular formula C12H18N4O3 B6925721 N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]oxane-3-carboxamide

N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]oxane-3-carboxamide

Cat. No.: B6925721
M. Wt: 266.30 g/mol
InChI Key: MZWMROVFKUVNJL-UHFFFAOYSA-N
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Description

N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]oxane-3-carboxamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential therapeutic properties and versatility in chemical synthesis.

Properties

IUPAC Name

N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]oxane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c13-10(17)3-5-16-6-4-11(15-16)14-12(18)9-2-1-7-19-8-9/h4,6,9H,1-3,5,7-8H2,(H2,13,17)(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZWMROVFKUVNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)C(=O)NC2=NN(C=C2)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]oxane-3-carboxamide typically involves the formation of the pyrazole ring followed by the introduction of the oxane-3-carboxamide moiety. One common synthetic route includes the reaction of hydrazine with a β-diketone to form the pyrazole ring. . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as adjusting temperature, pH, and reaction time.

Chemical Reactions Analysis

N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]oxane-3-carboxamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrazole derivatives and fused heterocyclic compounds.

Scientific Research Applications

N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]oxane-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]oxane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For example, it may inhibit kinases involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

N-[1-(3-amino-3-oxopropyl)pyrazol-3-yl]oxane-3-carboxamide can be compared with other pyrazole derivatives, such as:

What sets this compound apart is its unique combination of functional groups, which provides a distinct set of chemical properties and biological activities.

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